N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-7-5-8-17(14(13)2)25-21(15-11-30(27)12-16(15)24-25)23-22(26)20-18(28-3)9-6-10-19(20)29-4/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNFMGDJHCHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Attachment of the Dimethoxybenzamide Moiety: This step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analog: N-[2-(4-Methoxyphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Key Differences :
- Substituent on Pyrazole Ring: The target compound has a 2,3-dimethylphenyl group, whereas the analog (CAS 958587-50-3) features a 4-methoxyphenyl group.
- Amide Moiety : The target compound uses a 2,6-dimethoxybenzamide , compared to the analog’s cyclohexanecarboxamide . The benzamide’s aromaticity may improve π-π stacking in biological systems, while the cyclohexane group offers conformational flexibility .
Physicochemical Properties :
| Property | Target Compound | Analog (CAS 958587-50-3) |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₅S | C₁₉H₂₃N₃O₃S |
| Molecular Weight (g/mol) | 449.5 | 373.5 |
| H-Bond Donors/Acceptors | 1/6 | 1/5 |
| LogP (Estimated) | ~3.2 (higher lipophilicity) | ~2.8 |
Agrochemical Analogs: Chloroacetamide Derivatives
lists chloroacetamide herbicides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide). While structurally distinct, these share the 2,3-dimethylphenyl motif, highlighting its prevalence in agrochemical design for steric protection against metabolic degradation . However, the target compound’s thienopyrazol core and benzamide group suggest divergent applications, likely in pharmacology rather than herbicidal activity.
Substituent-Driven Comparisons
- 2,6-Dimethoxybenzamide vs. This contrasts with unsubstituted benzamides, which lack directed electronic effects .
- 2,3-Dimethylphenyl vs. 4-Substituted Phenyl Groups : The 2,3-dimethyl substitution creates a steric shield, possibly reducing off-target interactions compared to para-substituted analogs, which may have higher membrane permeability .
Research Findings and Hypotheses
- Synthetic Accessibility: The thienopyrazol core is likely synthesized via cyclization reactions, as seen in analogs from . Substitution patterns influence yields; electron-donating groups (e.g., methoxy) may facilitate electrophilic substitutions .
- Computational Modeling : Tools like SHELXL () and ORTEP-3 () enable precise structural analysis. For example, the target compound’s dimethoxybenzamide may adopt a planar conformation, optimizing target engagement .
- The dimethylphenyl group may confer resistance to cytochrome P450 metabolism, improving half-life .
Biological Activity
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide is a complex organic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit key proteins involved in cancer cell proliferation and survival. Studies have shown that dual inhibition of MDM2 and XIAP can lead to the activation of the p53 pathway in cancer cells, promoting apoptosis even in p53-deficient cells .
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.3 μM against various cancer cell lines, indicating potent cytotoxicity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds in this class have been investigated for their ability to modulate inflammatory pathways:
- Research Findings : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include 2,3-dimethylphenylhydrazine and thieno[3,4-c]pyrazole derivatives.
- Reaction Conditions : The synthesis often requires catalysts and controlled environments to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
